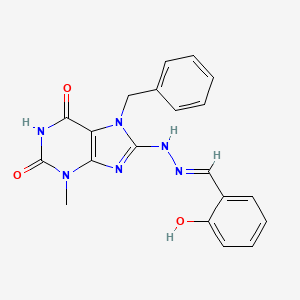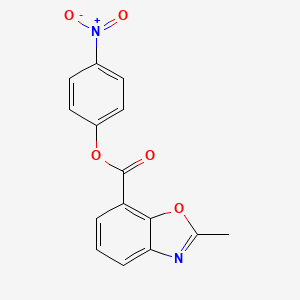![molecular formula C9H11ClN2O3S B6126768 2-chloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B6126768.png)
2-chloro-5-[(dimethylamino)sulfonyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-[(dimethylamino)sulfonyl]benzamide, also known as CDB-2914, is a synthetic compound that has been widely researched for its potential use in reproductive health. This compound belongs to the class of progesterone receptor modulators and has been studied for its contraceptive and therapeutic properties.
Wirkmechanismus
2-chloro-5-[(dimethylamino)sulfonyl]benzamide acts by binding to the progesterone receptor and modulating its activity. It can act as a partial agonist or antagonist depending on the tissue type, leading to a range of physiological effects. 2-chloro-5-[(dimethylamino)sulfonyl]benzamide has been shown to inhibit ovulation and disrupt implantation, making it a potential contraceptive agent.
Biochemical and Physiological Effects:
2-chloro-5-[(dimethylamino)sulfonyl]benzamide has been shown to have a range of biochemical and physiological effects. It can inhibit the production of progesterone, leading to a decrease in endometrial thickness and changes in cervical mucus. 2-chloro-5-[(dimethylamino)sulfonyl]benzamide has also been shown to have anti-inflammatory effects and can reduce the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-5-[(dimethylamino)sulfonyl]benzamide has several advantages for use in lab experiments. It has a high affinity for the progesterone receptor and can act as a partial agonist or antagonist, making it a versatile tool for studying reproductive health. However, there are also limitations to its use, including potential toxicity and the need for specialized equipment and expertise.
Zukünftige Richtungen
There are several potential future directions for research on 2-chloro-5-[(dimethylamino)sulfonyl]benzamide. One area of interest is its potential use as a therapeutic agent for conditions such as endometriosis and uterine fibroids. Another area of research is the development of new compounds based on the structure of 2-chloro-5-[(dimethylamino)sulfonyl]benzamide with improved pharmacological properties. Additionally, there is a need for further research on the safety and efficacy of 2-chloro-5-[(dimethylamino)sulfonyl]benzamide in human clinical trials.
Synthesemethoden
The synthesis of 2-chloro-5-[(dimethylamino)sulfonyl]benzamide involves a multi-step process that includes the reaction of 2-chloro-5-nitrobenzoic acid with dimethylamine to form 2-chloro-5-nitrobenzamide. This compound is then reduced to 2-chloro-5-aminobenzamide and subsequently reacted with dimethyl sulfonate to produce 2-chloro-5-[(dimethylamino)sulfonyl]benzamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-5-[(dimethylamino)sulfonyl]benzamide has been studied extensively for its potential use as a contraceptive and therapeutic agent. It has been shown to have high affinity for the progesterone receptor and can act as a partial agonist or antagonist depending on the tissue type. This makes it an attractive candidate for use in reproductive health.
Eigenschaften
IUPAC Name |
2-chloro-5-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S/c1-12(2)16(14,15)6-3-4-8(10)7(5-6)9(11)13/h3-5H,1-2H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFPKXXSHXFURO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({5-[(3,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine](/img/structure/B6126688.png)

![5-bromo-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B6126700.png)
![3-{1-[3-(2-nitrophenyl)-2-propen-1-yl]-2-piperidinyl}pyridine hydrochloride](/img/structure/B6126703.png)
![4-(2-isopropoxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6126704.png)
![N-(4-methoxybenzyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6126725.png)
![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B6126731.png)
![4-({3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B6126735.png)
![methyl 2-({[(4-methylbenzyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6126745.png)



![ethyl 5-chloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-1-benzofuran-2-carboxylate](/img/structure/B6126760.png)
![N-(2-furylmethyl)-3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinecarboxamide](/img/structure/B6126763.png)